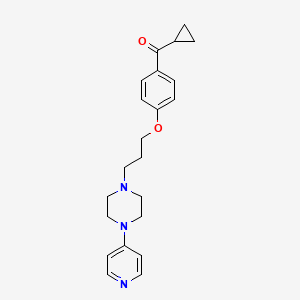
H3R antagonist KSK67
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KSK67 is a selective dual antagonist of sigma-2 and histamine H3 receptors. It has inhibitory effects on histamine H3 receptors, sigma-1, and sigma-2 receptors, with Ki values of 3.2, 1531, and 101 nM, respectively . KSK67 is primarily used in the study of nociceptive and neuropathic pain .
準備方法
The synthesis of KSK67 involves the use of piperidine derivatives. The preparation method includes the protonation states of piperazine and piperidine derivatives . The industrial production methods are not explicitly detailed in the available literature, but the compound is synthesized in a laboratory setting using standard organic synthesis techniques .
化学反応の分析
KSK67 undergoes various chemical reactions, including:
Oxidation: KSK67 can be oxidized under specific conditions, although detailed reagents and conditions are not provided in the literature.
Reduction: The compound can also undergo reduction reactions.
Substitution: KSK67 can participate in substitution reactions, particularly involving the piperidine moiety.
Common reagents and conditions used in these reactions are not explicitly mentioned, but standard organic chemistry reagents and conditions are likely employed. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
科学的研究の応用
KSK67 has several scientific research applications, including:
Chemistry: Used as a model compound to study dual antagonism of sigma-2 and histamine H3 receptors.
Biology: Investigated for its effects on neurotransmission and pain modulation.
Medicine: Explored for potential therapeutic applications in treating nociceptive and neuropathic pain.
Industry: Utilized in the development of new analgesic drugs
作用機序
KSK67 exerts its effects by selectively antagonizing sigma-2 and histamine H3 receptors. The histamine H3 receptor is a G protein-coupled receptor highly expressed in the central nervous system, where it regulates neurotransmission . By inhibiting these receptors, KSK67 modulates pain perception and neurotransmitter release .
類似化合物との比較
KSK67 is compared with other similar compounds, such as KSK68, which differs only in the piperazine/piperidine moiety in the structural core . KSK67 shows a significantly different affinity at sigma-1 receptors compared to KSK68 . Other similar compounds include:
KSK68: Similar structure but different receptor affinity.
KSK94: Another related compound with different structural features.
KSK67’s uniqueness lies in its dual antagonism of sigma-2 and histamine H3 receptors, making it a valuable compound for studying pain modulation and neurotransmission .
特性
分子式 |
C22H27N3O2 |
|---|---|
分子量 |
365.5 g/mol |
IUPAC名 |
cyclopropyl-[4-[3-(4-pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]methanone |
InChI |
InChI=1S/C22H27N3O2/c26-22(18-2-3-18)19-4-6-21(7-5-19)27-17-1-12-24-13-15-25(16-14-24)20-8-10-23-11-9-20/h4-11,18H,1-3,12-17H2 |
InChIキー |
MHFUOIGTIQCKRH-UHFFFAOYSA-N |
正規SMILES |
C1CC1C(=O)C2=CC=C(C=C2)OCCCN3CCN(CC3)C4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(5S)-5-(1H-benzimidazol-2-yl)-5-[(4-phenylbenzoyl)amino]pentyl]-5-nitrofuran-2-carboxamide](/img/structure/B12383848.png)
![N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]-4-[4-(2-pyren-1-ylethynyl)phenyl]butanamide](/img/structure/B12383852.png)
![disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12383855.png)
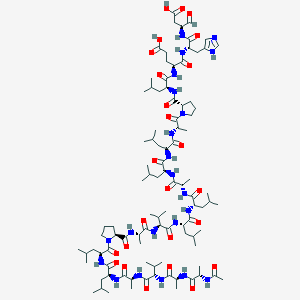
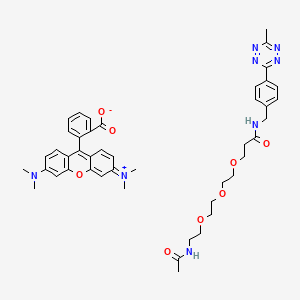
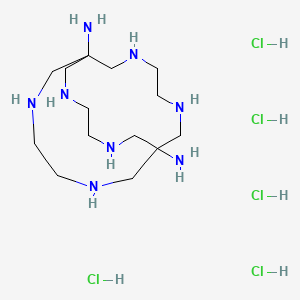
![[(1R,2S,3S,5S,8S,10S,14S)-2,5,10-triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-14-tricyclo[9.3.1.03,8]pentadec-11-enyl] (2R,3S)-3-hydroxy-2-methylbutanoate](/img/structure/B12383878.png)
![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(5-deuterio-2,4-dioxo(613C)pyrimidin-1-yl)(513C)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12383889.png)
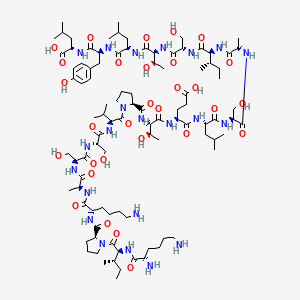


![[(3S,5S,8R,9S,10S,11S,12S,13R,14S,17S)-17-acetyl-12-acetyloxy-14-hydroxy-3-[(2R,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-[(2S,3R,4S,5R,6R)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12383915.png)
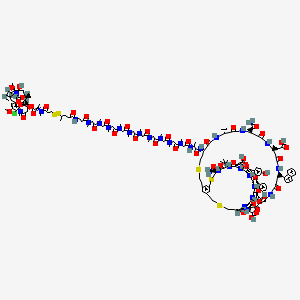
![(3S)-5-N-[(1R,5S)-3-hydroxy-6-bicyclo[3.1.0]hexanyl]-7-N,3-dimethyl-3-phenyl-2H-1-benzofuran-5,7-dicarboxamide](/img/structure/B12383926.png)
